Chebulagic Acid

Anti-inflammatory COX-2 inhibition 5-LOX inhibition

Researchers require intact hydrolyzable tannins for target-specific studies, but degradation products like gallic acid lack multi-target engagement. Chebulagic acid solves this as a validated reference standard.

- **Anti-inflammatory tool**: Dual COX-2/5-LOX inhibition (IC50: 0.92/2.1 μM); 16.3-fold selective over COX-1.
- **Metabolic research**: α-Glucosidase IC50 = 0.05 μM (4,000× acarbose); non-competitive, Ki = 6.6 μM.
- **Ferroptosis & antiviral**: Superior ROS scavenger vs chebulinic acid; HSV-2 IC50 = 1.41 μg/mL; SARS-CoV-2 Mpro EC50 <2 μM.

Molecular Formula C41H30O27
Molecular Weight 954.7 g/mol
CAS No. 23094-71-5
Cat. No. B1662235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulagic Acid
CAS23094-71-5
Synonymschebulagic acid
Molecular FormulaC41H30O27
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1
InChIKeyHGJXAVROWQLCTP-YABCKIEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chebulagic Acid: COX–LOX Dual Inhibitor Overview


Chebulagic acid (CAS 23094-71-5) is a hydrolyzable tannin isolated primarily from the fruits of Terminalia chebula Retz., a plant extensively documented in traditional medicine systems [1]. It belongs to the ellagitannin subclass and is characterized by a hexahydroxydiphenoyl (HHDP) moiety and a chebuloyl group esterified to a glucose core [2]. As one of the two most abundant tannin constituents in T. chebula alongside chebulinic acid, chebulagic acid is recognized for its dual cyclooxygenase–lipoxygenase (COX–LOX) inhibition profile, as well as its activity against α-glucosidase and various viral targets [3].

Enzyme target COX–LOX dual inhibition assay context
Metabolic research α-Glucosidase pathway inhibition study fit
Antiviral entry Early viral entry mechanism screening context
Cell death pathway Ferroptosis and ROS/iron chelation research context

Chebulagic Acid: Structural Uniqueness in Assays


Hydrolyzable tannins from Terminalia chebula are not functionally interchangeable due to significant divergences in molecular conformation, target engagement, and degradation pathways. Chebulagic acid adopts a chair conformation, whereas its closest analog, chebulinic acid, adopts a skew-boat conformation, requiring 762 kcal/mol more molecular energy for formation and conferring distinct ferroptosis inhibitory capacities (chebulagic acid > chebulinic acid) [1]. Furthermore, simple phenolic acids such as gallic acid and ellagic acid are terminal degradation products of chebulagic acid upon sunlight exposure, not functional equivalents, and lack the multi-target engagement profile (e.g., COX–LOX dual inhibition) characteristic of the intact hydrolyzable tannin [2]. Procuring chebulagic acid ensures the presence of the intact HHDP moiety, which is essential for its ferroptosis inhibition and dual enzyme inhibition properties.

Chebulagic acid Chebulinic acid Ferroptosis inhibition profile may differ due to conformational variance (chair vs. skew-boat)
Chebulagic acid Gallic / ellagic acid degradation products Lack multi-target engagement profile; functional equivalence may not transfer
Chebulagic acid Analog missing HHDP moiety Intact HHDP group is critical for reported ferroptosis and enzyme inhibition properties

Chebulagic Acid: Quantitative Comparative Evidence


COX-2/5-LOX Dual Inhibition vs. NSAIDs

Chebulagic acid demonstrates a pronounced selectivity for COX-2 over COX-1 in enzyme inhibition assays, a feature that distinguishes it from classical non-selective NSAIDs which typically inhibit COX-1 at lower or comparable concentrations. In a direct comparison using isolated enzyme assays, chebulagic acid exhibited an IC50 of 0.92 μM for COX-2 versus 15 μM for COX-1, yielding a COX-2/COX-1 selectivity ratio of approximately 16.3 [1]. Additionally, chebulagic acid potently inhibits 5-LOX with an IC50 of 2.1 μM, establishing it as a bona fide COX–LOX dual inhibitor [1]. By contrast, standard NSAIDs such as indomethacin and ibuprofen exhibit IC50 values in the nanomolar to low micromolar range for COX-1 and lack meaningful 5-LOX inhibition, highlighting chebulagic acid's unique dual-targeting profile [1].

COX-2/5-LOX dual inhibition
Head-to-head
COX-2 IC50 0.92 μM vs. COX-1 15 μM; 5-LOX IC50 2.1 μM; selectivity ratio 16.3
Supports dual enzyme inhibition endpoint review
COX-1/COX-2/5-LOX isolated enzyme assays; comparator NSAIDs lack 5-LOX activity
Anti-inflammatory COX-2 inhibition 5-LOX inhibition

α-Glucosidase Inhibition: Potency vs. Acarbose

Chebulagic acid exhibits exceptionally potent inhibition of α-glucosidase, an enzyme target central to postprandial glucose control. In a head-to-head enzyme inhibition assay, chebulagic acid demonstrated an IC50 of 0.05 μM, which is approximately 4020-fold lower (more potent) than the positive control acarbose (IC50 = 201 ± 28 μM) [1]. For context, within the same compound class, chebulinic acid showed an IC50 of 36 μM against maltase, making chebulagic acid approximately 720-fold more potent than its closest structural analog in this specific α-glucosidase assay [2]. This indicates that subtle structural differences (e.g., the presence of the HHDP moiety) profoundly influence α-glucosidase inhibitory activity, making chebulagic acid the preferred choice for metabolic studies requiring maximal enzyme blockade.

α-Glucosidase inhibition
Head-to-head
IC50 0.05 μM vs. acarbose 201 μM (4020-fold difference)
Reported α-glucosidase inhibition context
Enzyme inhibition assay; chebulinic acid 720-fold less active in parallel test
Antidiabetic α-Glucosidase inhibition Metabolic research

Ferroptosis Inhibition: HHDP Moiety Advantage

In a bone marrow-derived mesenchymal stem cell (bmMSC) model treated with erastin to induce ferroptosis, chebulagic acid provided superior cytoprotection compared to its close structural analog chebulinic acid. The relative ferroptosis inhibitory potency followed the order: Ferrostatin-1 (Fer-1) > chebulagic acid > chebulinic acid [1]. Computational chemistry analysis revealed that chebulagic acid adopts a chair conformation and possesses an (R)-absolute stereoconfiguration of the 3,6-HHDP moiety, whereas chebulinic acid adopts a skew-boat conformation [1]. The HHDP moiety in chebulagic acid is directly implicated in its ferroptosis-inhibitory action via ROS scavenging and iron chelation, a mechanism distinct from the catalytic redox recycling of Fer-1 [1]. This structural difference translates into a measurable functional advantage for chebulagic acid in ferroptosis inhibition assays.

Ferroptosis inhibition
Head-to-head
Chair conformation / HHDP moiety rank: Fer-1 > chebulagic acid > chebulinic acid
Supports ferroptosis pathway-response interpretation
Erastin-induced bmMSC model; HHDP linked to ROS scavenging/iron chelation
Ferroptosis Neuroprotection Cell death

Anti-HSV-2 Virucidal Activity vs. Acyclovir

Chebulagic acid demonstrates potent direct antiviral activity against herpes simplex virus type 2 (HSV-2) with an IC50 of 1.41 ± 0.51 μg/mL, whereas the clinical standard acyclovir showed poor direct antiviral activity and failed to significantly prevent viral attachment or penetration at concentrations up to 50 μg/mL [1]. In the same assay, chebulinic acid exhibited an IC50 of 0.06 ± 0.002 μg/mL, which is approximately 23.5-fold more potent than chebulagic acid, indicating that while both compounds possess direct virucidal activity, chebulinic acid is the more potent agent in this specific assay [1]. Importantly, in a post-infection plaque reduction assay (which models established infection), acyclovir was superior with an IC50 of 71.80 ± 19.95 ng/mL, compared to chebulagic acid's 31.84 ± 2.64 μg/mL [1]. This demonstrates that chebulagic acid's antiviral mechanism is distinct from acyclovir, targeting early entry events rather than late-stage viral replication.

Anti-HSV-2 virucidal activity
Head-to-head
IC50 1.41 μg/mL (direct); chebulinic acid 0.06 μg/mL; acyclovir poor up to 50 μg/mL
Supports viral entry inhibition research context
Vero cell attachment/penetration assay; acyclovir superior in post-infection model
Antiviral HSV-2 Virology

Plasma Pharmacokinetics: Systemic Exposure Advantage

Following oral administration of a Terminalia chebula ethanolic extract in rats, chebulagic acid achieved substantially higher plasma exposure compared to other co-administered hydrolyzable tannins. The area under the concentration-time curve (AUC(0-tn)) for chebulagic acid was 231,112.38 ± 64,555.20 h·ng/mL, which was markedly larger than that of chebulinic acid, corilagin, and ellagic acid [1]. Additionally, the maximum plasma concentration (Cmax) for chebulagic acid reached 4983.57 ± 1721.53 ng/mL, and its elimination half-life (T1/2) was 19.98 hours, indicating prolonged retention and slower metabolism compared to corilagin (T1/2 = 26.39 h) but faster elimination than chebulinic acid (T1/2 = 43.30 h) [1]. This favorable pharmacokinetic profile, characterized by high AUC and moderate half-life, suggests that chebulagic acid may be a more systemically available component of T. chebula extracts than its in-class analogs.

Systemic exposure (PK)
Head-to-head
AUC 231,112 h·ng/mL; Cmax 4984 ng/mL; T1/2 19.98 h
Supports PK exposure-model interpretation
Rat oral extract; UPLC-MS/MS; higher AUC than chebulinic acid and corilagin
Pharmacokinetics In vivo Bioavailability

Anti-SARS-CoV-2 Mpro Inhibition

Chebulagic acid has been identified as an inhibitor of SARS-CoV-2 viral replication in vitro with an EC50 value of 9.76 μM . Additionally, it has been characterized as a potent non-peptidomimetic and non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) with EC50 values below 2 μmol/L [1]. While direct comparative data against other hydrolyzable tannins in the same SARS-CoV-2 assay are not available, this activity profile positions chebulagic acid as one of the few natural tannins with documented dual activity against both viral replication and the Mpro enzyme target. This distinguishes it from simpler phenolic acids (e.g., gallic acid, ellagic acid) which have not demonstrated comparable Mpro inhibition potency.

SARS-CoV-2 Mpro inhibition
Class-level inference
Viral replication EC50 9.76 μM; Mpro EC50
Reported antiviral target engagement context
In vitro Mpro assay; simple phenolic acids lack comparable Mpro inhibition
Antiviral SARS-CoV-2 Coronavirus

Chebulagic Acid: Validated Application Scenarios


Dual COX-2/5-LOX Inhibitor Reference Standard

Chebulagic acid is ideally suited as a reference standard in anti-inflammatory drug discovery programs targeting dual COX-2/5-LOX inhibition. Its IC50 of 0.92 μM for COX-2 and 2.1 μM for 5-LOX, combined with a 16.3-fold selectivity over COX-1, provides a well-characterized benchmark for screening novel dual inhibitors [1]. Researchers can use chebulagic acid to validate assay systems, compare potency of new chemical entities, and investigate structure-activity relationships around the ellagitannin scaffold. Its unique dual inhibition profile distinguishes it from standard NSAIDs, making it a valuable tool for studying arachidonic acid cascade modulation with potentially reduced gastric toxicity.

α-Glucosidase Inhibitor for Metabolic Studies

With an IC50 of 0.05 μM against α-glucosidase—over 4000-fold more potent than acarbose—chebulagic acid is an exceptional tool compound for in vitro metabolic research [2]. It enables precise dose-response studies of α-glucosidase inhibition at low concentrations, minimizing off-target effects and solvent interference. Its reversible, non-competitive inhibition mechanism (Ki = 6.6 μM against maltase) further supports its use in mechanistic enzymology studies. Procurement of chebulagic acid allows researchers to establish high-sensitivity assays for screening natural product libraries or validating computational docking models of α-glucosidase inhibitors.

Ferroptosis Research: HHDP Scaffold Comparator

Chebulagic acid's superior ferroptosis inhibitory activity compared to chebulinic acid, attributed to its chair conformation and (R)-absolute stereoconfiguration of the HHDP moiety, makes it a critical comparator for ferroptosis research [3]. Investigators studying erastin-induced ferroptosis in bmMSCs or other cell models can employ chebulagic acid to dissect the contribution of the HHDP group to ROS scavenging and iron chelation. Its mechanism, which is distinct from the catalytic redox recycling of Fer-1, provides a complementary tool for exploring alternative anti-ferroptosis pathways relevant to neurodegeneration, ischemia-reperfusion injury, and cancer.

Antiviral Entry Studies: HSV-2 & Coronavirus

Chebulagic acid's direct virucidal activity against HSV-2 (IC50 = 1.41 μg/mL) and its documented inhibition of SARS-CoV-2 Mpro (EC50 < 2 μM) position it as a versatile tool for antiviral research [4][5]. In HSV-2 studies, it enables investigation of early viral entry events (attachment and penetration) with a mechanism distinct from acyclovir. For coronavirus research, chebulagic acid serves as a validated non-peptidomimetic Mpro inhibitor, useful for screening and validating novel protease inhibitors. Its dual activity across viral families supports its use in broad-spectrum antiviral discovery programs.

Application
Selection Property
Validation Focus
COX-2/5-LOX dual inhibition screening
COX-2 selectivity over COX-1
Dual enzyme endpoint assays (COX-1, COX-2, 5-LOX)
α-Glucosidase target engagement studies
Reported α-glucosidase inhibition profile
Enzyme inhibition mechanistic assays; comparator benchmarking
Ferroptosis pathway research
HHDP moiety structure-activity context
Ferroptosis pathway-response endpoints (ROS, iron chelation)
Antiviral entry & target engagement studies
Direct virucidal and Mpro inhibition profiles
Viral attachment/penetration and replication endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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